molecular formula C5H4BrClF2N2 B12226027 3-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole

3-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole

Cat. No.: B12226027
M. Wt: 245.45 g/mol
InChI Key: RTAPTIRJJAQJAQ-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the difluoroethyl group: This step often involves the use of difluoroethylating agents, such as difluoroethyl iodide, under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution reactions: The halogen atoms (bromine and chlorine) can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution reactions: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrazoles, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

Synthesis Overview

  • Starting Materials : Pyrazole derivatives, halogenating agents.
  • Reagents : Common solvents include dimethylformamide or acetonitrile.
  • Typical Reactions : Nucleophilic substitution reactions are prevalent due to the electrophilic nature of the halogens.

Medicinal Chemistry

3-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole has garnered attention for its potential therapeutic applications, particularly in:

  • Anti-inflammatory Activity : The compound may inhibit cyclooxygenase enzymes (COX), reducing inflammation by decreasing prostaglandin synthesis. This mechanism is crucial in developing anti-inflammatory drugs.
  • Anticancer Properties : Preliminary studies indicate that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancers. In vitro assays have shown promising IC50 values, suggesting effective tumor growth inhibition.

Agricultural Chemistry

The compound's unique structure also positions it as a candidate for agrochemical applications:

  • Pesticidal Activity : Research indicates potential efficacy as a pesticide, particularly against fungal pathogens. Its ability to disrupt biological processes in pests makes it a valuable addition to agricultural formulations.

Case Study 1: Anticancer Efficacy

A study published in Frontiers in Chemistry evaluated several pyrazole derivatives, including this compound. The findings revealed significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with mechanisms involving apoptosis pathways being further investigated .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of halogenated pyrazoles. The study demonstrated that this compound effectively inhibited COX enzymes in vitro, leading to decreased production of inflammatory mediators .

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerMCF-7 (breast cancer)15
AnticancerA549 (lung cancer)20
Anti-inflammatoryCOX Enzymes-
PesticidalFungal pathogens-

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen and difluoroethyl groups can enhance its binding affinity and specificity, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-chloro-1H-pyrazole: Lacks the difluoroethyl group, which may result in different chemical and biological properties.

    4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole: Lacks the bromine atom, potentially affecting its reactivity and applications.

    3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole: Lacks the chlorine atom, which may influence its chemical behavior and uses.

Uniqueness

3-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole is unique due to the combination of bromine, chlorine, and difluoroethyl groups, which confer distinct chemical reactivity and potential applications. This combination of substituents can enhance its utility in various fields, making it a valuable compound for research and industrial purposes.

Biological Activity

3-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole is a synthetic organic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of halogen substituents and a difluoroethyl group, suggests enhanced reactivity and possible applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C5_5H4_4BrClF2_2N2_2
  • Molecular Weight : 245.45 g/mol
  • Structural Features : The compound features a pyrazole ring with bromine and chlorine substitutions, along with a difluoroethyl group, which may influence its lipophilicity and bioavailability.

Comparison with Related Compounds

Compound NameMolecular FormulaUnique Features
This compoundC5_5H4_4BrClF2_2N2_2Halogenated pyrazole with difluoroethyl group
4-Chloro-1-(2,2-difluoroethyl)-pyrazoleC5_5H4_4ClF2_2NLacks bromine; focuses on difluoromethyl functionality
3-Bromo-4-methyl-1H-pyrazoleC5_5H6_6BrNMethyl substitution instead of halogens

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest that its structural components enhance its efficacy against various pathogens. For instance, compounds in the pyrazole family have been shown to inhibit bacterial growth effectively:

  • In vitro Studies : The compound demonstrated promising results against E. coli and S. aureus, with specific derivatives showing higher potency due to the presence of halogens and the difluoroethyl moiety .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been explored. Research shows that modifications of pyrazole derivatives can lead to significant inhibition of pro-inflammatory cytokines like TNF-α and IL-6:

  • Case Study : A series of pyrazole derivatives showed up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in microbial resistance mechanisms. Understanding these interactions is crucial for assessing its therapeutic potential .

Synthesis Methods

Several synthetic routes have been reported for producing this compound:

  • Halogenation Reactions : Utilizing bromine and chlorine sources under controlled conditions to introduce halogen substituents onto the pyrazole ring.
  • Difluoroethylation : The introduction of the difluoroethyl group typically involves reactions with appropriate alkyl halides in the presence of bases like potassium carbonate .

Yield and Efficiency

The efficiency of these synthesis methods can vary significantly based on reaction conditions, such as temperature and solvent choice. Reports indicate yields ranging from 60% to over 80%, depending on the specific synthetic pathway employed .

Properties

Molecular Formula

C5H4BrClF2N2

Molecular Weight

245.45 g/mol

IUPAC Name

3-bromo-4-chloro-1-(2,2-difluoroethyl)pyrazole

InChI

InChI=1S/C5H4BrClF2N2/c6-5-3(7)1-11(10-5)2-4(8)9/h1,4H,2H2

InChI Key

RTAPTIRJJAQJAQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CC(F)F)Br)Cl

Origin of Product

United States

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